molecular formula C11H9N3O B600022 2-Anilinopyrimidine-5-carbaldehyde CAS No. 108002-87-5

2-Anilinopyrimidine-5-carbaldehyde

Cat. No. B600022
M. Wt: 199.213
InChI Key: QNFHXIZSGIGYOU-UHFFFAOYSA-N
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Description

2-Anilinopyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C11H9N3O . It’s a versatile compound used in various scientific research .


Synthesis Analysis

The synthesis of 2-anilinopyrimidine derivatives has been reported in the literature . The process involves multiple steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular structure of 2-Anilinopyrimidine-5-carbaldehyde consists of an aminopyrimidine ring attached to an aniline and a carbaldehyde group . The molecular weight is approximately 199.209 .


Physical And Chemical Properties Analysis

2-Anilinopyrimidine-5-carbaldehyde has a density of 1.3±0.1 g/cm3, a boiling point of 403.8±37.0 °C at 760 mmHg, and a molecular weight of 199.212 .

Scientific Research Applications

VEGFR-2 Inhibition The compound 4-aminopyrimidine-5-carbaldehyde oxime, closely related to 2-Anilinopyrimidine-5-carbaldehyde, has been discovered to possess potent VEGFR-2 inhibitory activity. This compound and its analogues have been subject to detailed studies involving chemistry for analogue synthesis, structure-activity relationship (SAR), pharmacokinetic (PK) properties, kinase profiling, and in vivo efficacy studies. For instance, compound 4b from this series has been notably discussed for its VEGFR-2 inhibitory properties (Huang et al., 2011).

Synthesis of α-Aminophosphonates A series of α-aminophosphonates derived from 2-cyclopropylpyrimidin-4-carbaldehyde have been synthesized using a three-component condensation reaction. This reaction involves 2-cyclopropylpyrimidin-4-carbaldehyde, various anilines/benzothiazole amines, and different phosphites, catalyzed by a minimal amount of phosphomolybdic acid (PMA, H3PMo12O40) in dichloromethane at room temperature. This method has been highlighted for its simplicity, efficiency, and its ability to yield products in good to excellent yields within short reaction times (P. S. Reddy, P. V. G. Reddy, & S. Reddy, 2014).

Synthesis of Fungicides In the realm of agriculture, a series of 2-anilinopyrimidines were prepared to examine their fungicidal activities against Botrytis cinerea Pers. The study found that any substitution on the anilinobenzene ring drastically reduced activity, while substituents at the 5-position of the pyrimidine ring also greatly reduced activity. The research also identified favorable substituents at the 4- and 6-positions of the pyrimidine ring, leading to the development of 2-anilino-4-methyl-6-(1-propynyl)pyrimidine (KIF-3535) which showed excellent activity without significant phytotoxicity (Nagata et al., 2004).

Safety And Hazards

According to the safety data sheet, 2-Anilinopyrimidine-5-carbaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation. It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-anilinopyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c15-8-9-6-12-11(13-7-9)14-10-4-2-1-3-5-10/h1-8H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFHXIZSGIGYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC=C(C=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901268707
Record name 2-(Phenylamino)-5-pyrimidinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Anilinopyrimidine-5-carbaldehyde

CAS RN

1080028-75-6
Record name 2-(Phenylamino)-5-pyrimidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1080028-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Phenylamino)-5-pyrimidinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901268707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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